Bicyclo[4.3.2]undeca-7,10-diene
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Overview
Description
Bicyclo[432]undeca-7,10-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.2]undeca-7,10-diene can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This method utilizes a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate, which undergoes a smooth and stereospecific semipinacol rearrangement with the assistance of diethylaluminum chloride (Et2AlCl) to yield the corresponding bicyclo[6.3.0]undecane-9-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and large-scale chemical production can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.2]undeca-7,10-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo[4.3.2]undeca-7,10-diene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of bicyclo[4.3.2]undeca-7,10-diene involves its interaction with various molecular targets and pathways. The compound can undergo rearrangement reactions, such as the semipinacol rearrangement, which involves the migration of a hydroxyl group and the formation of a new carbon-carbon bond . This rearrangement is facilitated by the presence of a Lewis acid, such as diethylaluminum chloride.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.3.0]undecane: This compound is structurally similar and can be synthesized through similar rearrangement reactions.
Bicyclo[4.3.0]nonene: Another related compound with a different ring structure, used in the synthesis of nucleoside analogues.
Uniqueness
Bicyclo[432]undeca-7,10-diene is unique due to its specific ring structure and the types of reactions it can undergo
Properties
CAS No. |
65850-84-2 |
---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
bicyclo[4.3.2]undeca-7,10-diene |
InChI |
InChI=1S/C11H16/c1-2-5-11-7-3-6-10(4-1)8-9-11/h3,6,8-11H,1-2,4-5,7H2 |
InChI Key |
ARCCMWMRHUABEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CCC(C1)C=C2 |
Origin of Product |
United States |
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